molecular formula C21H18N2O2S B2890700 3-(3-methoxybenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207006-12-9

3-(3-methoxybenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2890700
CAS No.: 1207006-12-9
M. Wt: 362.45
InChI Key: ICOZQQOAOJARQK-UHFFFAOYSA-N
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Description

This compound is a derivative of thieno[3,2-d]pyrimidine . It has been synthesized as part of a series of substituted thieno[3,2-d]pyrimidine derivatives, which were developed as EZH2 inhibitors . EZH2 is a protein that has been identified as a potential target for antitumor agents .


Synthesis Analysis

The compound was synthesized via structural modifications of tazemetostat . Tazemetostat is a small molecule inhibitor of EZH2 and has been used as a starting point for the development of new EZH2 inhibitors .

Scientific Research Applications

Antimicrobial and Anti-Inflammatory Applications

  • Thieno[2,3-d]pyrimidine derivatives, including compounds related to 3-(3-methoxybenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, have demonstrated significant antimicrobial and anti-inflammatory activities. These compounds show remarkable activity against fungi, bacteria, and inflammation, highlighting their potential in therapeutic applications (Tolba et al., 2018).

Gonadotropin-Releasing Hormone (GnRH) Antagonism

  • Certain thieno[2,3-d]pyrimidine derivatives have been identified as potent, orally active antagonists of the human gonadotropin-releasing hormone receptor. These compounds, through structural optimization, have been developed for therapeutic use, indicating their relevance in endocrine-related treatments (Miwa et al., 2011).

ROCK Inhibitors for Drug Discovery

  • Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been discovered as a new class of ROCK inhibitors. They have shown significant potential in reducing the phosphorylation level of ROCK downstream signaling proteins, influencing cell morphology and migration. This discovery presents a promising lead for drug discovery targeting ROCKs (Miao et al., 2020).

Luteinizing Hormone-Releasing Hormone (LHRH) Receptor Antagonism

  • Thieno[2,3-d]pyrimidine-2,4-dione derivatives have been developed as potent and orally active non-peptide antagonists for the human luteinizing hormone-releasing hormone receptor. This development signifies their potential in treating sex-hormone-dependent diseases (Sasaki et al., 2003).

A3 Adenosine Receptor Antagonists

  • Structural refinement of pyrazolo[4,3-d]pyrimidine derivatives has led to the creation of potent and selective human A3 adenosine receptor antagonists. This research indicates the potential use of thieno[2,3-d]pyrimidine derivatives in receptor-ligand recognition and pharmaceutical applications (Squarcialupi et al., 2016).

Corrosion Inhibition

  • Pyridopyrimidinone derivatives, structurally similar to thieno[2,3-d]pyrimidin-4(3H)-one, have shown effectiveness as corrosion inhibitors for carbon steel in acidic media. This application demonstrates the versatility of thieno[2,3-d]pyrimidine derivatives beyond pharmaceutical uses (Abdallah et al., 2018).

Antitumor Activity

  • Thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives exhibit potent antitumor activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. This emphasizes their potential as chemotherapeutic agents (Hafez & El-Gazzar, 2017).

Solid-State Fluorescence Properties

  • Benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, including compounds similar to thieno[2,3-d]pyrimidin-4(3H)-ones, exhibit strong solid-state fluorescence. This property could be utilized in material sciences and imaging applications (Yokota et al., 2012).

Antimicrobial Activity

  • Thieno[2,3- d ]pyrimidin-4-one derivatives have displayed varying levels of antibacterial and antifungal effects. These compounds show potential as antimicrobial agents against pathogenic bacteria and fungi (Gaber et al., 2010).

Properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-14-6-3-4-9-17(14)18-12-26-20-19(18)22-13-23(21(20)24)11-15-7-5-8-16(10-15)25-2/h3-10,12-13H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOZQQOAOJARQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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